molecular formula C36H40N4O6 B13411528 2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

カタログ番号: B13411528
分子量: 624.7 g/mol
InChIキー: AVRBRSZWGDAZOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its pharmacological properties. It belongs to the class of 1,4-dihydropyridines, which are widely studied for their potential therapeutic applications, particularly as calcium channel blockers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves multiple steps. The key starting materials include 4-benzhydryl-1-piperazine and 3-nitrobenzaldehyde. The reaction typically proceeds through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Condensation Reaction: The initial step involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring.

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-benzhydryl-1-piperazine to introduce the piperazinyl group.

    Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazinyl derivatives.

科学的研究の応用

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications. It is primarily investigated as a calcium channel blocker, which makes it a candidate for treating cardiovascular diseases such as hypertension and angina . Additionally, its derivatives are explored for their potential use in neuroprotective therapies and as anti-inflammatory agents .

作用機序

The compound exerts its effects by blocking calcium channels in the cell membrane. This inhibition prevents the influx of calcium ions into the cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are predominantly found in cardiac and smooth muscle cells . The pathway involves the binding of the compound to the channel, stabilizing it in an inactive state and thereby reducing calcium ion flow .

類似化合物との比較

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific piperazinyl and nitrophenyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridines .

特性

分子式

C36H40N4O6

分子量

624.7 g/mol

IUPAC名

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H40N4O6/c1-4-45-35(41)31-25(2)37-26(3)32(33(31)29-16-11-17-30(24-29)40(43)44)36(42)46-23-22-38-18-20-39(21-19-38)34(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-17,24,33-34,37H,4,18-23H2,1-3H3

InChIキー

AVRBRSZWGDAZOQ-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。